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Compound of Interest

Compound Name: PF-06767832

Cat. No.: B610010

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of
PF-06767832, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic

acetylcholine receptor (M1 mAChR). Developed by Pfizer, PF-06767832 has been a significant
tool in understanding the therapeutic potential and inherent liabilities of selective M1 activation

for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1][2] This
document summarizes key quantitative data, details experimental protocols, and visualizes the
underlying biological and experimental frameworks.

Core Compound Profile: PF-06767832

PF-06767832, chemically known as N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-
4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide, emerged from a series of M1-selective
pyridone and pyridine amides.[1] It is characterized as a PAM-agonist, meaning it not only
enhances the effect of the endogenous ligand acetylcholine but also possesses intrinsic
agonist activity at the M1 receptor.[3][4] This dual activity is a key aspect of its pharmacological
profile.

Structure-Activity Relationship Insights

The development of PF-06767832 involved systematic modifications of a pyridine carboxamide
scaffold to optimize potency, selectivity, and pharmacokinetic properties. The key
pharmacophores and their contributions to the activity are outlined below.
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Table 1: Key Structural Modifications and Their Impact on M1 PAM Activity

Moiety

Position/Modification

Observation

Pyridine Core

Pyridone vs. Pyridine

Pyridine core generally
maintained or improved
potency over the pyridone

series.

Amide Substituent

(3R,4S)-3-Hydroxytetrahydro-
2H-pyran-4-yl

This specific stereochemistry
was found to be optimal for
potency and physicochemical

properties.

Benzyl Group

4-position of the pyridine ring

Essential for activity; serves as

a linker to the biaryl system.

Biaryl System

4-(1,3-thiazol-4-yl)

Introduction of the thiazole ring
significantly enhanced M1

potency and selectivity.

Pyridine Methyl Group

5-position of the pyridine ring

Contributes to the overall
binding and favorable property

profile.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for PF-06767832,

providing a quantitative basis for its characterization.

Table 2: In Vitro Potency and Selectivity of PF-06767832
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% Max
) EC50 / IC50
Assay Receptor Species ("M) Response (vs.
n
ACh)
PAM Activity (IP1
) M1 Human 18 100
Accumulation)
M2 Human >30,000 -
M3 Human >30,000 -
M4 Human 1,800 100
M5 Human 43 100
Agonist Activity
(IP1 M1 Human 130 88

Accumulation)

Table 3: In Vivo Pharmacokinetic and Efficacy Data for PF-06767832
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Dose Unbound

. Brain Cmax . Efficacy
Species (mglkg, Brain Cmax Outcome
(nM) Model
p.o.) (nM)
Amphetamine
Reversal of
-induced
Rat 1 240 48 hyperlocomot
hyperlocomot
) ion[3]
ion
Amphetamine
-disrupted Attenuation of
Rat 1 - - prepulse PPI deficit[3]
inhibition [5]
(PPI)
Scopolamine-
induced Reversal of
Rat - - - deficits in cognitive

Morris water deficits[5]

maze

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below
are summaries of the key experimental protocols used in the characterization of PF-06767832.

In Vitro IP1 Accumulation Assay

This functional assay measures the accumulation of inositol monophosphate (IP1), a
downstream product of Gg-coupled receptor activation, to determine the potency and efficacy
of compounds at muscarinic receptors.

e Cell Culture: CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors are
cultured in appropriate media.

e Assay Procedure:

o Cells are plated in 96-well plates and grown to confluency.
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o The cells are then incubated with the assay buffer containing a LiCl solution.

o For PAM mode, cells are treated with a range of concentrations of the test compound
(e.g., PF-06767832) in the presence of an EC20 concentration of acetylcholine.

o For agonist mode, cells are treated with a range of concentrations of the test compound
alone.

o The plates are incubated for a specified time (e.g., 60 minutes) at 37°C.

o Detection: The reaction is stopped, and the cells are lysed. The concentration of
accumulated IP1 is determined using a commercially available HTRF (Homogeneous Time-
Resolved Fluorescence) assay Kit.

o Data Analysis: The data are normalized to the response of a maximal concentration of
acetylcholine and fitted to a four-parameter logistic equation to determine EC50 and maximal
response values.

In Vivo Behavioral Models

Amphetamine-Induced Hyperlocomotion in Rats: This model is used to assess the
antipsychotic-like potential of a compound.

e Animals: Male Sprague-Dawley rats are used.

e Procedure:

[¢]

Animals are habituated to the locomotor activity chambers.

[e]

Rats are pre-treated with the vehicle or PF-06767832 at various doses (e.g., p.0.).

(¢]

After a set pre-treatment time, rats are administered amphetamine (e.g., 1 mg/kg, s.c.) to
induce hyperlocomotion.

o

Locomotor activity (e.g., distance traveled) is recorded for a defined period.

o Data Analysis: The total distance traveled is compared between treatment groups using
appropriate statistical methods (e.g., ANOVA).
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Visualizing the Framework

The following diagrams illustrate the signaling pathway of M1 receptors, the general workflow
for evaluating a PAM-agonist, and the logical progression of the SAR studies that led to PF-
06767832.
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|||||||||

PF-06767832
(PAM-Agonist)

Click to download full resolution via product page

Caption: M1 muscarinic receptor signaling pathway activated by a PAM-agonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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